molecular formula C12H13N3O5S2 B3961824 N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B3961824
M. Wt: 343.4 g/mol
InChI Key: PRCKJEVXOWIEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, chemical biology, and biochemistry. This compound is also known as 'DTC-TNBA' and has a molecular formula of C13H10N3O5S2.

Mechanism of Action

The mechanism of action of N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide involves the covalent modification of the target enzyme's active site. This modification results in the inhibition of the enzyme's activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of metalloproteinases by DTC-TNBA has been shown to reduce the extracellular matrix degradation associated with various diseases, including cancer and arthritis. Inhibition of histone deacetylases by DTC-TNBA has been shown to induce cell cycle arrest and apoptosis in cancer cells. DTC-TNBA has also been shown to have anti-inflammatory effects by inhibiting the activity of proteasomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This selectivity allows for the study of specific cellular processes and the development of targeted therapies. However, one limitation of using DTC-TNBA is its potential toxicity, which needs to be carefully evaluated in vitro and in vivo.

Future Directions

The potential applications of N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide in scientific research are vast, and there are many future directions that can be explored. Some of these include the development of DTC-TNBA analogs with improved selectivity and potency, the study of DTC-TNBA's effects on other cellular processes, and the evaluation of DTC-TNBA's potential as a therapeutic agent for various diseases.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for the study of specific cellular processes and the development of targeted therapies. While there are limitations to its use, such as potential toxicity, the future directions for research on this compound are vast and exciting.

Scientific Research Applications

The potential applications of N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide in scientific research are vast. This compound has been studied extensively for its ability to inhibit the activity of various enzymes, including metalloproteinases, histone deacetylases, and proteasomes. DTC-TNBA has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(8-2-1-3-10(6-8)15(17)18)14-12(21)13-9-4-5-22(19,20)7-9/h1-3,6,9H,4-5,7H2,(H2,13,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCKJEVXOWIEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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